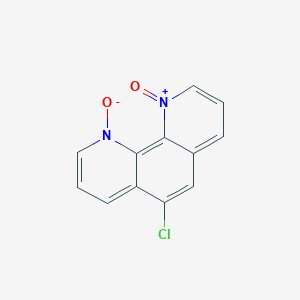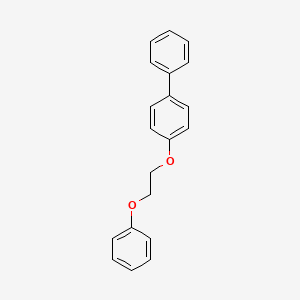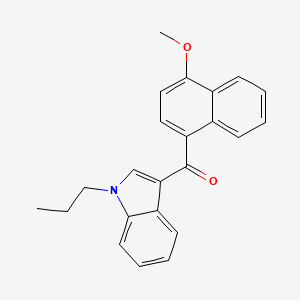
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane is a chiral epoxide compound with a unique structure that includes a heptyl chain and a prop-2-ynyloxirane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-heptyl-3-prop-2-ynyloxirane typically involves the enantioselective epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under mild conditions, typically at room temperature, to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as chromatography and crystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols, amines, and thiols
Aplicaciones Científicas De Investigación
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-heptyl-3-prop-2-ynyloxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can occur under both acidic and basic conditions, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. The resulting product depends on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with applications in organic synthesis and medicinal chemistry.
(2S,3R)-3-amino-2-hydroxybutanoic acid: Used in the synthesis of antibiotics and other biologically active molecules.
Uniqueness
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane is unique due to its specific structure, which includes both a heptyl chain and a prop-2-ynyloxirane moiety
Propiedades
Número CAS |
220125-74-6 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
(2S,3R)-2-heptyl-3-prop-2-ynyloxirane |
InChI |
InChI=1S/C12H20O/c1-3-5-6-7-8-10-12-11(13-12)9-4-2/h2,11-12H,3,5-10H2,1H3/t11-,12+/m1/s1 |
Clave InChI |
JYHWPTVMFHSBEW-NEPJUHHUSA-N |
SMILES isomérico |
CCCCCCC[C@H]1[C@H](O1)CC#C |
SMILES canónico |
CCCCCCCC1C(O1)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
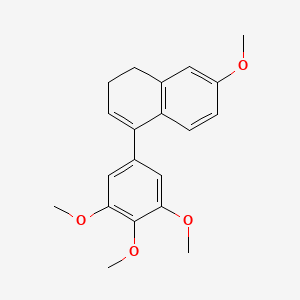

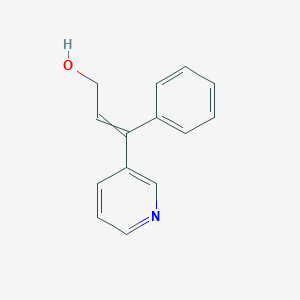
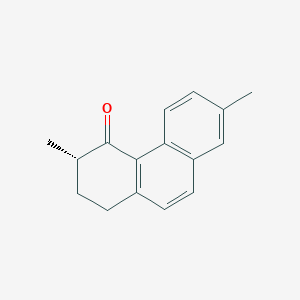
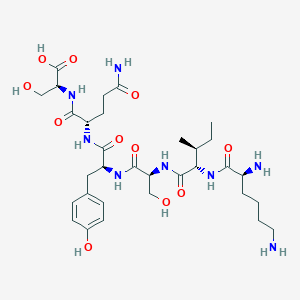
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
